4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine is a heterocyclic compound that features both quinoline and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine typically involves the condensation of 2-quinolinecarboxaldehyde with 4-chloro-6-hydrazinylpyrimidine-5-amine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes, while the pyrimidine moiety may inhibit specific enzymes involved in nucleotide synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine: Unique due to the presence of both quinoline and pyrimidine moieties.
Quinoline derivatives: Known for their anticancer and antimicrobial properties.
Pyrimidine derivatives: Widely used in antiviral and anticancer therapies.
Uniqueness
4-Chloro-6-(2-(quinolin-2-ylmethylene)hydrazineyl)pyrimidin-5-amine is unique because it combines the structural features of both quinoline and pyrimidine, potentially offering a broader range of biological activities and applications compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C14H11ClN6 |
---|---|
Molecular Weight |
298.73 g/mol |
IUPAC Name |
6-chloro-4-N-[(E)-quinolin-2-ylmethylideneamino]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C14H11ClN6/c15-13-12(16)14(18-8-17-13)21-19-7-10-6-5-9-3-1-2-4-11(9)20-10/h1-8H,16H2,(H,17,18,21)/b19-7+ |
InChI Key |
XCUYWYTVCBQNIE-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=C(C(=NC=N3)Cl)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=C(C(=NC=N3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.